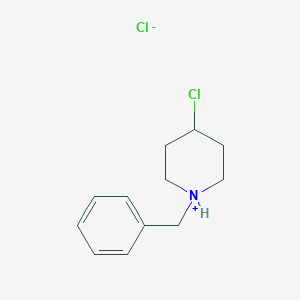

4-Chloro-1-benzylpiperidinium chloride

Description

4-Chloro-1-benzylpiperidinium chloride (CAS: 21937-57-5) is a quaternary ammonium salt characterized by a benzyl-substituted piperidinium core with a chloride substituent at the 4-position and a chloride counterion. The quaternized nitrogen enhances its ionic character, increasing hydrophilicity compared to non-charged analogs. This compound is primarily utilized as a pharmaceutical intermediate or catalyst in organic synthesis due to its stability and reactivity in polar solvents .

Properties

IUPAC Name |

1-benzyl-4-chloropiperidin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKKMIMUBHLTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH+](CCC1Cl)CC2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21937-57-5 | |

| Record name | Piperidine, 4-chloro-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21937-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-benzylpiperidinium chloride typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the benzyl chloride, resulting in the formation of the benzylpiperidine intermediate. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-benzylpiperidinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like ethanol or acetonitrile.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted piperidinium compounds depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-benzylpiperidinium chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-benzylpiperidinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, thereby modulating neural signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs or functional groups with 4-Chloro-1-benzylpiperidinium chloride, enabling comparative analysis of their properties and applications.

4-Chloro-1-benzylpiperidine (CAS: 67848-71-9)

- Structural Features : A tertiary amine with a benzyl group and chlorine substituent on the piperidine ring.

- Key Differences : Lacks quaternization, rendering it neutral and more lipophilic.

- Applications: Serves as a precursor for synthesizing quaternary ammonium salts like this compound. Its neutral nature favors use in non-polar reaction media .

1-(4-Pyridyl)pyridinium Chloride Hydrochloride Hydrate (PubChem CID: 79461)

- Structural Features : A bipyridinium system with dual chloride ions (one as counterion, one as hydrochloride).

- Key Differences : Aromatic pyridinium rings vs. saturated piperidinium, conferring distinct electronic properties. The hydrochloride moiety increases acidity.

- Applications: Potential use in redox-active systems or ionic materials due to its conjugated aromatic structure .

4-(2-Piperidin-1-ylethoxy)benzoic Acid Hydrochloride (CAS: 166975-76-4)

- Structural Features : Piperidine linked via ethoxy to a benzoic acid group, with a hydrochloride salt.

- Key Differences : The carboxylic acid group introduces acidity (pKa ~4–5), enabling pH-dependent solubility.

- Applications : Likely employed in drug development for its dual functional groups (amine and acid) .

4-Benzyloxyphenylacetone (CAS: 5586-92-5)

- Structural Features : Aryl ketone with a benzyloxy group.

- Key Differences: Neutral, non-ionic compound with electrophilic ketone functionality.

- Applications : Intermediate in condensation reactions or carbonyl chemistry .

Comparative Data Table

Research Findings and Functional Insights

- Ionic vs. Neutral Character: The quaternized structure of this compound enhances water solubility, making it suitable for aqueous-phase reactions, whereas its non-ionic analog (4-Chloro-1-benzylpiperidine) is preferred in organic solvents .

- Aromatic vs. Saturated Rings : The bipyridinium compound (CID 79461) exhibits redox activity due to aromatic conjugation, unlike the saturated piperidinium system, which is more chemically inert .

- Functional Group Diversity : The carboxylic acid in 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride allows for salt formation or esterification, broadening its utility in drug design compared to simpler ammonium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.